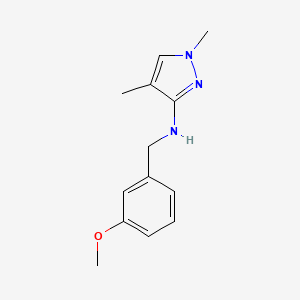
1-(3-Methoxy-4-methylphenyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-4-methylphenyl)cyclopentanamine is a chemical compound with the molecular formula C13H19NO. It is characterized by a cyclopentanamine core substituted with a 3-methoxy-4-methylphenyl group.
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylbenzaldehyde and cyclopentanone.
Condensation Reaction: The first step involves a condensation reaction between 3-methoxy-4-methylbenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide to form the corresponding cyclopentylidene derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Methoxy-4-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-4-methylphenyl)cyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxy-4-methylphenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)cyclopentanamine: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)cyclopentanamine: Lacks the methoxy group at the 3-position, leading to differences in its chemical properties and applications.
1-(3-Methoxy-4-methylphenyl)cyclohexanamine: Contains a cyclohexane ring instead of a cyclopentane ring, which can influence its steric and electronic properties.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
1-(3-methoxy-4-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10-5-6-11(9-12(10)15-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |
InChI-Schlüssel |
DUBUGFWDTOSEJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2(CCCC2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one](/img/structure/B11738228.png)
![2-(3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738231.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738233.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738236.png)
![ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate](/img/structure/B11738251.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B11738258.png)
![1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738263.png)
amine](/img/structure/B11738272.png)
![(E)-6-((Dimethylamino)methylene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B11738278.png)

![Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine](/img/structure/B11738280.png)

![butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738284.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738285.png)
